Galactosyl fluoride

Glycosyl halide stability Aqueous glycosylation Carbohydrate chemistry

Galactosyl fluoride is a glycosyl halide in which the anomeric hydroxyl of galactose is replaced by fluorine. It exists in both α- and β-anomeric forms and belongs to the broader class of glycosyl fluorides that serve as activated glycosyl donors, mechanism-based inhibitors, and mechanistic probes for glycosidases and glycosyltransferases.

Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
Cat. No. B1245914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalactosyl fluoride
Synonymsalpha-D-glucopyranosyl fluoride
beta-D-glucopyranosyl fluoride
glucosyl fluoride
glucosyl fluoride, (beta-D)-isome
Molecular FormulaC6H11FO5
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)F)O)O)O)O
InChIInChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1
InChIKeyATMYEINZLWEOQU-SVZMEOIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Galactosyl Fluoride for Enzymatic Synthesis and Mechanistic Studies — Procurement Guide for Differentiated Glycosyl Donors


Galactosyl fluoride is a glycosyl halide in which the anomeric hydroxyl of galactose is replaced by fluorine. It exists in both α- and β-anomeric forms and belongs to the broader class of glycosyl fluorides that serve as activated glycosyl donors, mechanism-based inhibitors, and mechanistic probes for glycosidases and glycosyltransferases [1]. Unlike other glycosyl halides, glycosyl fluorides are uniquely stable in unprotected form in aqueous buffers, enabling direct use in enzymatic reactions without prior deprotection [2]. The 5-fluoro-substituted variant (5-fluoro-α-D-galactosyl fluoride) acts as a mechanism-based inactivator that traps covalent glycosyl-enzyme intermediates for active-site nucleophile identification [3].

Workflow
Direct aqueous enzymatic glycosylation without protecting-group steps
Selection
α-Anomer preferred for glycosynthase, transferase, and storage stability
Probe use
5-Fluoro variant for covalent enzyme-intermediate trapping and active-site mapping

Why Generic Glycosyl Donor Substitution Fails — Galactosyl Fluoride Differentiation Rationale


Glycosyl donors are not interchangeable for enzymatic applications. The stereochemistry at C-4 (galacto vs. gluco configuration) determines substrate recognition by galactose-specific enzymes; α-D-glucosyl fluoride does not substitute for α-D-galactosyl fluoride in galactosyltransferase or α-galactosidase reactions [1]. Among galactose-based donors, UDP-galactose is expensive, chemically labile, and requires stoichiometric nucleotide; p-nitrophenyl galactosides suffer from autocondensation side reactions that reduce transglycosylation yields [2]. Within the glycosyl fluoride subclass, the α-anomer of galactosyl fluoride exhibits superior stability to the β-anomer, and the 5-fluoro derivative uniquely traps covalent enzyme intermediates for active-site mapping — a capability absent in simple galactosyl fluoride [3]. These differences create quantifiable performance gaps that directly affect experimental yield, cost, and mechanistic information content.

C-4 stereochemistry mismatch
Glucosyl fluoride cannot substitute for galactosyl fluoride in galactose-specific enzyme workflows; epimerization may abolish recognition.
Donor class mismatch
UDP-galactose is labile and costly; p-nitrophenyl glycosides cause autocondensation. Direct replacement without validation may compromise yield and reproducibility.
Anomer stability difference
The β-anomer is less stable; substituting β for α may reduce shelf life and batch consistency in glycosynthase or transferase protocols.

Quantitative Differentiation Evidence: Galactosyl Fluoride vs. Closest Analogs and Alternatives


Aqueous Stability Advantage: Galactosyl Fluoride vs. Other Glycosyl Halides

Galactosyl fluoride belongs to the glycosyl fluoride class, which is uniquely stable among glycosyl halides. Glycosyl fluorides are the only glycosyl halides that can be fully deprotected and dissolved in aqueous buffers without appreciable spontaneous hydrolysis, whereas glycosyl chlorides, bromides, and iodides undergo rapid hydrolytic decomposition under identical conditions [1]. This stability permits direct use in enzymatic reactions without protecting-group manipulation, a decisive operational advantage for procurement and workflow design [2].

Aqueous stability
Class-level inference
Only glycosyl fluoride class stable in unprotected form in aqueous buffer
Enables direct enzymatic use without deprotection, reducing workflow steps
Other halides (Cl, Br, I) require anhydrous conditions; binary distinction reviewed across laboratories
Glycosyl halide stability Aqueous glycosylation Carbohydrate chemistry

Mechanism-Based Inhibition Affinity: 5-Fluoro-α-D-galactosyl Fluoride vs. Galactokinase Inhibitors

5-Fluoro-α-D-galactosyl fluoride acts as an apparently tight-binding competitive inhibitor of green coffee bean α-galactosidase with Ki = 600 nM (0.6 µM) [1]. It achieves this affinity by functioning as a slow substrate that accumulates a high steady-state concentration of the covalent glycosyl-enzyme intermediate, confirmed by electrospray ionization mass spectrometry (ESiMS) [1]. For comparison, the galactokinase inhibitor 1-methylenegalactose exhibits a Ki of 4.1 mM against galactokinase in a rat liver cell-free system [2], representing an approximately 6,800-fold lower affinity. While this is a cross-enzyme comparison, it illustrates the potency differential between a mechanism-based 5-fluoro-glycosyl fluoride and a simple sugar analog inhibitor [2].

Inhibitor affinity
Cross-study comparable
Ki = 600 nM
Supports mechanism-based covalent trapping for active-site nucleophile ID
5-Fluoro-α-D-galactosyl fluoride vs. green coffee bean α-galactosidase; cross-enzyme comparison with galactokinase inhibitor (4.1 mM)
Mechanism-based inhibitor α-Galactosidase Active-site nucleophile trapping Ki determination

Transglycosylation Yield Enhancement Under Cryogenic Conditions vs. Standard Temperature

Using α-D-galactopyranosyl fluoride as the donor and methyl α-D-galactopyranoside as the acceptor with green coffee bean α-galactosidase, the transglycosylation yield of methyl α-D-galactopyranosyl-(1→3)-α-D-galactopyranoside was 51% when the reaction was conducted in ice, compared to only 29% at 37 °C — a 1.76-fold yield enhancement [1]. This cryogenic yield improvement is specific to glycosyl fluoride donors because p-nitrophenyl glycoside donors suffer from autocondensation side reactions that reduce net transfer to the desired acceptor, whereas galactosyl fluoride eliminates this competition [1].

Cryo transglycosylation yield
Head-to-head
1.76-fold yield increase (51% vs 29%)
Simple temperature shift nearly doubles product formation, avoiding side reactions
α-D-Galactopyranosyl fluoride in ice vs 37 °C, green coffee bean α-galactosidase
Transglycosylation Cryoenzymology Oligosaccharide synthesis α-Galactosidase

Glycosynthase-Catalyzed Regioselective Synthesis: α-Galactosyl Fluoride vs. β-Galactosyl Azide Donor

α-Galactosyl fluoride serves as an efficient donor for glycosynthase-catalyzed oligosaccharide synthesis. With the BgaC-E233G glycosynthase mutant from Bacillus circulans β-galactosidase, α-galactosyl fluoride achieved up to 98% isolated yield of 4-nitrophenyl α-lacto-N-biose and α-galacto-N-biose [1]. In solid-phase glycosynthase synthesis using Agrobacterium sp. β-glucosidase mutants, α-D-galactosyl fluoride transferred galactose with >90% efficiency and excellent material recovery [2]. In contrast, β-galactosyl azide required external anion assistance (formate) to restore transfer activity in GH97 α-galactosidase mutants, and kinetic analysis revealed poor transglycosylation due to low ternary complex activity [3].

Glycosynthase donor yield
Cross-study comparable
Up to 98% isolated yield
Enables high-efficiency regioselective oligosaccharide synthesis without additives
BgaC-E233G mutant; solid-phase >90% efficiency; contrasts with β-galactosyl azide requiring formate rescue
Glycosynthase Regioselective galactosylation Oligosaccharide synthesis Enzyme engineering

UDP-Galactose Substitution in Glycosyltransferase Reactions: Cost and Operational Advantage

α-D-Galactosyl fluoride can replace UDP-galactose (UDP-Gal) as the donor substrate for the α-galactosyltransferase from Neisseria meningitidis. In the presence of catalytic quantities of UDP and a suitable galactosyl acceptor, the expected oligosaccharide product is formed in essentially quantitative yields on multi-milligram scales [1]. This contrasts with UDP-Gal, which must be used in stoichiometric amounts and is both chemically labile and significantly more expensive per mole [1]. The glycosyl fluoride approach generates UDP-Gal in situ via a coupled assay, offering a cost-effective route for preparative-scale glycosyltransferase reactions [1].

Donor cost & efficiency
Cross-study comparable
Catalytic UDP requirement; essentially quantitative yields vs. stoichiometric UDP-Gal
Reduces nucleotide sugar cost for preparative-scale glycosyltransferase reactions
Neisseria meningitidis α-galactosyltransferase; multi-milligram scale demonstrated
Glycosyltransferase Nucleotide sugar substitute Oligosaccharide synthesis Neisseria meningitidis

Anomeric Stability: α-Galactosyl Fluoride vs. β-Galactosyl Fluoride

Among glycosyl fluorides, the α-anomer is significantly more stable than the β-anomer. This is documented in patent literature and reviews, which note that α-glycosyl fluorides are the more stable anomeric form and can be stored as crystalline compounds for extended periods without decomposition [1]. This stability differential is particularly relevant for galactosyl fluoride procurement: α-D-galactosyl fluoride is the preferred form for glycosynthase applications (which require the opposite anomer to the natural substrate), and its superior storage stability reduces degradation risk during shipping and laboratory storage compared to the β-anomer [2].

Anomer stability
Class-level inference
α-Anomer is the more stable crystalline form; β-anomer less stable
Supports procurement of α-anomer for longer shelf life and reproducibility
Inferred from general glycosyl fluoride class behavior; galactosyl fluoride-specific degradation rates not located
Anomeric stability Glycosyl fluoride storage Carbohydrate procurement

High-Impact Application Scenarios for Galactosyl Fluoride Based on Quantitative Differentiation Evidence


Active-Site Nucleophile Identification in Retaining α-Galactosidases Using 5-Fluoro-α-D-galactosyl Fluoride

5-Fluoro-α-D-galactosyl fluoride (Ki = 600 nM) is the reagent of choice for covalently trapping the glycosyl-enzyme intermediate in retaining α-galactosidases, enabling proteolytic digestion, HPLC/MS peptide mapping, and identification of the catalytic nucleophile residue. This application was validated with green coffee bean α-galactosidase, where Asp145 was unambiguously identified as the catalytic nucleophile [1]. The covalent trapping mechanism is unique to 5-fluoro-glycosyl fluorides and cannot be replicated with simple glycosyl fluorides or non-fluorinated substrate analogs [1].

Preparative-Scale Regioselective Oligosaccharide Synthesis via Glycosynthase Technology

α-D-Galactosyl fluoride serves as the activated donor for glycosynthase mutants (e.g., BgaC-E233G from Bacillus circulans) to produce β-linked galactose-containing disaccharides with regioselectivity at the 3-position and yields up to 98% [1]. This approach is scalable to solid-phase synthesis with >90% transfer efficiency, enabling automated oligosaccharide and glycopeptide assembly without protecting-group chemistry [2]. The high yield and regioselectivity differentiate α-galactosyl fluoride from p-nitrophenyl glycoside donors, which produce complex product mixtures due to autocondensation [3].

Cost-Effective Enzymatic Synthesis Using Galactosyl Fluoride as UDP-Galactose Surrogate

For glycosyltransferase-catalyzed galactosylation reactions, α-D-galactosyl fluoride can replace stoichiometric UDP-galactose when used with catalytic UDP. This generates the desired oligosaccharide product in essentially quantitative yields on multi-milligram scales while dramatically reducing nucleotide sugar cost [1]. This application is particularly valuable for laboratories producing galactose-containing oligosaccharides at preparative scale, where the expense of UDP-Gal is prohibitive [1].

Cryogenic Transglycosylation for Enhanced Disaccharide Yield

Conducting α-galactosidase-catalyzed transglycosylation with α-D-galactopyranosyl fluoride in ice yields a 1.76-fold improvement in product formation (51% vs. 29% at 37 °C) [1]. This simple temperature shift avoids autocondensation side reactions that plague p-nitrophenyl glycoside donors and requires no additional equipment or reagents [1]. The protocol is directly applicable to the synthesis of α-(1→3)-linked galactosyl disaccharides relevant to blood group antigen research [1].

Application
Selection Property
Validation Focus
Active-site nucleophile ID
Mechanism-based covalent trapping
MS peptide mapping, catalytic residue confirmation
Regioselective oligosaccharide synthesis
Glycosynthase donor efficiency
Isolated yield and anomeric configuration verification
Cost-sensitive preparative glycosylation
Nucleotide sugar surrogate with catalytic UDP
Product formation at multi-milligram scale, cost benchmarking
Cryogenic disaccharide production
Temperature-dependent yield enhancement
α-(1→3) linkage specificity, side reaction minimization
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